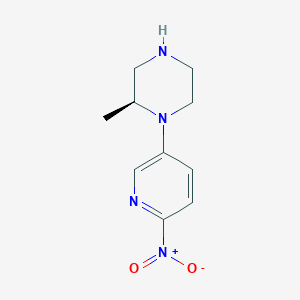
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C10H14N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a nitro group attached to the pyridine ring, which is further connected to a piperazine ring substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine typically involves a nucleophilic substitution reaction. One common method starts with 5-bromo-2-nitropyridine and piperazine as the initial raw materials. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the nucleophilic substitution. The resulting product is then reacted with Boc anhydride in the presence of an organic solvent and water to obtain high-purity 1-(6-nitropyridin-3-yl)piperazine .
Industrial Production Methods
For industrial production, the process involves the catalytic hydrogenation and refining decoloration of the intermediate product to obtain high-purity and light-colored 4-(6-aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester. This method is advantageous due to its simplicity, low environmental impact, high yield, low cost, and good product quality .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation methods.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 4-(6-aminopyridine-3-yl)piperazine.
Substitution: Various substituted derivatives of piperazine can be formed depending on the nucleophile used
Aplicaciones Científicas De Investigación
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity. For instance, in antitubercular applications, the compound interacts with the bacterial cell wall, disrupting its integrity and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the methyl group.
1-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the methyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications, making it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C10H14N4O2 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2S)-2-methyl-1-(6-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C10H14N4O2/c1-8-6-11-4-5-13(8)9-2-3-10(12-7-9)14(15)16/h2-3,7-8,11H,4-6H2,1H3/t8-/m0/s1 |
Clave InChI |
IOARQPWDRKCMEL-QMMMGPOBSA-N |
SMILES isomérico |
C[C@H]1CNCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1CNCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12819515.png)
![2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B12819521.png)
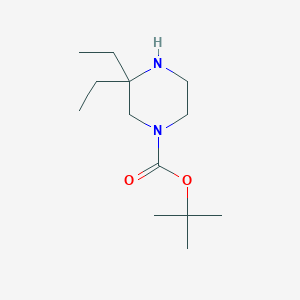
![5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B12819531.png)
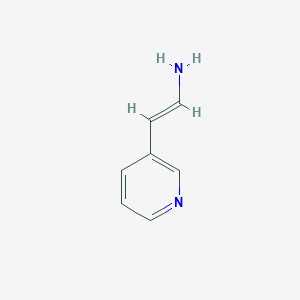
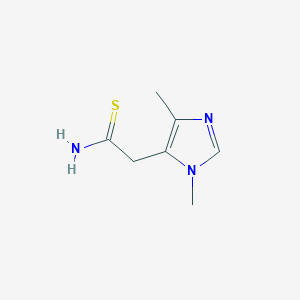
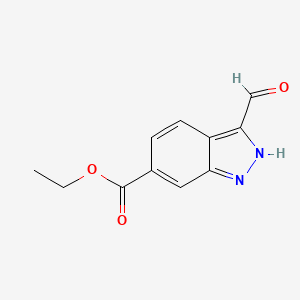
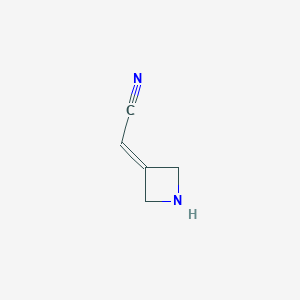

![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12819583.png)

![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12819599.png)
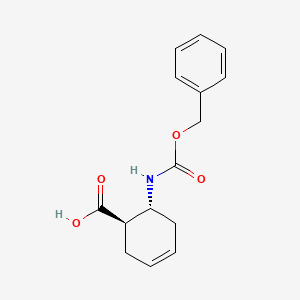
![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)
